3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2,4-triazole derivatives .
- The compound’s name indicates its substituents: a cinnamylthio group, a dichlorophenyl group, and an amino group on the triazole ring.
3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine: C16H11Cl2N3S
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Limited studies, but its triazole scaffold suggests potential pharmacological applications.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or disrupts cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
675131-44-9 |
---|---|
Molecular Formula |
C17H14Cl2N4S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H14Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(23(16)20)24-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10,20H2/b7-4+ |
InChI Key |
AWDVUPRBJALKDR-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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